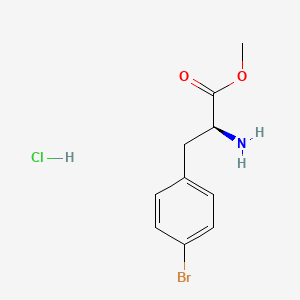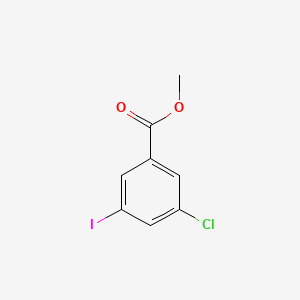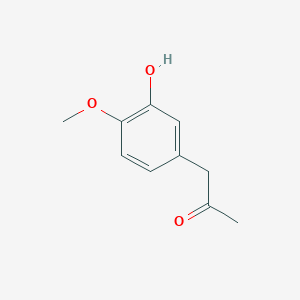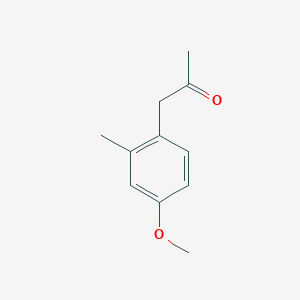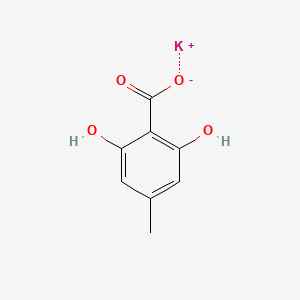
trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- InChI Code : 1S/C15H18O3/c1-2-10-6-8-11 (9-7-10)14 (16)12-4-3-5-13 (12)15 (17)18/h6-9,12-13H,2-5H2,1H3, (H,17,18)/t12-,13-/m1/s1
Molecular Structure Analysis
The compound’s structure consists of a cyclopentane ring with an ethyl group and a benzoyl group attached. The stereochemistry is specified as (1R,2R) .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and study of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers involve the use of cis-2-amino-1-cyclopentane-carboxylic acid, highlighting its role in producing homochiral amides and its application in ring closures for the formation of cyclopentane cis-fused dihydropyrimidin-4-one enantiomers (Szakonyi et al., 1998).
Catalysis
- The compound is involved in catalysis research, notably in the cross-coupling of aryl bromides with arylboronic acids, as demonstrated by the effectiveness of the cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane system in producing high substrate-catalyst ratios (Feuerstein et al., 2001).
Structural Chemistry
- Research on cyclohexane derivatives, including the preparation and analysis of various cyclohexanecarboxylic acids, contributes to understanding the properties and applications of cyclopentane-related compounds (Bekkum et al., 2010).
Analytical Chemistry
- In analytical chemistry, the compound is used in the development of methods for separating isomers of cyclopentane- and cyclohexane-carboxylic acids, as shown in the high-performance liquid chromatographic separation of their isomers (Péter & Fülöp, 1995).
Medicinal Chemistry
- In medicinal chemistry, cyclopentane derivatives are explored for their potential as isosteres for carboxylic acid functional groups, suggesting their utility in drug design, particularly in the synthesis of thromboxane receptor antagonists (Ballatore et al., 2011).
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHVZZVSKMIYNN-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641329 |
Source


|
| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-94-8 |
Source


|
| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
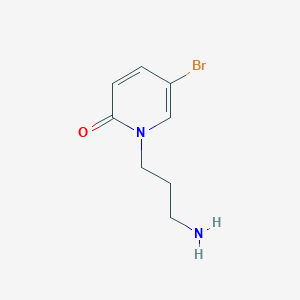


![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)
